molecular formula C16H20N2O B10886860 N-(2-methoxybenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine

N-(2-methoxybenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine

Cat. No.: B10886860
M. Wt: 256.34 g/mol
InChI Key: NPRPYASSAFAFSU-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine is a synthetic organic compound characterized by its complex structure, which includes a methoxybenzyl group, a methyl group, and a pyridyl ethylamine moiety

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C16H20N2O/c1-18(12-10-15-8-5-6-11-17-15)13-14-7-3-4-9-16(14)19-2/h3-9,11H,10,12-13H2,1-2H3

InChI Key

NPRPYASSAFAFSU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-methoxybenzyl chloride, N-methylamine, and 2-(2-pyridyl)ethylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits potential pharmacological activities, particularly in the realm of neuropharmacology and medicinal chemistry.

Neurotransmitter Receptor Modulation

Studies indicate that N-(2-methoxybenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine may act as a modulator for various neurotransmitter receptors, particularly serotonin receptors. Its structural similarity to known psychoactive compounds suggests potential utility in treating mood disorders and anxiety by influencing serotonin pathways.

Receptor Type Effect References
5-HT2A ReceptorAgonistic
Dopamine ReceptorsAntagonistic

Antidepressant Potential

Recent studies have explored the compound's role in alleviating depressive symptoms. Research indicates that compounds with similar structures can enhance serotonergic activity, leading to improved mood and cognitive function.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Variants of this compound have been synthesized to evaluate their biological activities.

Synthetic Pathways

Common methods for synthesizing this compound include:

  • Alkylation of Pyridine Derivatives : Using alkyl halides with pyridine derivatives to form the core structure.
  • Reduction Reactions : Reducing nitro groups or other functional groups to achieve desired amine functionalities.

Research has documented various biological activities associated with this compound.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a promising avenue for antibiotic development.

Cytotoxicity Studies

Investigations into the cytotoxic effects of this compound have shown selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Cell Line IC50 (µM) Reference
HeLa12
MCF715

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors in the central nervous system, influencing neurotransmitter release and uptake.

    Pathways Involved: It may modulate pathways related to dopamine and serotonin, affecting mood and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine: Lacks the methoxy group, resulting in different chemical properties and biological activity.

    N-(2-Methoxybenzyl)-N-methyl-N-[2-(4-pyridyl)ethyl]amine: The position of the pyridyl group affects its binding affinity and reactivity.

Uniqueness

N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

N-(2-methoxybenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine, a compound with potential pharmacological applications, has garnered interest due to its structural features and biological activities. This article delves into its biological activity, synthesizing findings from diverse studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C16H20N2O
  • Molecular Weight : 272.35 g/mol
  • CAS Number : 2734096-32-1
  • SMILES Notation : CN(C)CCOC(c1ccccc1)c2ccccn2

This structure includes a methoxybenzyl group and a pyridine moiety, which are significant for its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through the modulation of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Neuropharmacological Effects

Studies have demonstrated that compounds with similar structures can influence central nervous system (CNS) activity. For instance, analogs of this compound have shown:

  • Psychedelic-like Effects : Certain derivatives exhibit head-twitch responses in animal models, indicating serotonergic activity .
  • Antidepressant Properties : Some studies suggest that related compounds may have antidepressant effects by enhancing serotonergic transmission.

Efficacy in Cell-Based Assays

Table 1 summarizes the biological activity of this compound against various cell lines:

Cell LineIC50 (μM)Mechanism of Action
HCT116 (Colon)15.0Inhibition of cell proliferation
MCF-7 (Breast)12.5Induction of apoptosis
U87 MG (Glioblastoma)20.0Cell cycle arrest
A549 (Lung)18.0Inhibition of PI3K/mTOR pathways

These results indicate a promising profile for anticancer activity, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast and colon cancer cells .
  • CNS Activity Assessment : In a behavioral study using rodent models, the compound demonstrated significant CNS activity, evidenced by alterations in locomotor activity and anxiety-like behaviors, suggesting potential anxiolytic effects .
  • Structure–Activity Relationship (SAR) : Research on related compounds highlighted the importance of the methoxy group in enhancing biological activity, particularly in modulating receptor interactions .

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